molecular formula C8H7Cl2N3 B1472744 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2060051-45-6

4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1472744
CAS No.: 2060051-45-6
M. Wt: 216.06 g/mol
InChI Key: CAYCBZPKHZCRTI-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6) is a versatile chemical intermediate of significant interest in medicinal and agrochemical research. This high-purity compound, with a molecular formula of C 8 H 7 Cl 2 N 3 and a molecular weight of 216.07, belongs to the pyrazolo[3,4-b]pyridine chemical class, a scaffold known for its diverse biological activity . The presence of two chlorine atoms on the pyridine ring makes it a valuable synthetic building block, facilitating further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Researchers value this compound for its potential in developing novel active molecules. Scientific studies have identified derivatives of the pyrazolo[3,4-b]pyridine core as having promising biological properties, including use as growth regulators in agriculture . For instance, certain 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated a growth-stimulating effect on crops like winter wheat, contributing to increased yield and improved grain quality . In pharmaceutical research, this structural motif is frequently explored in the design of new therapeutic agents. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

4,6-dichloro-1,3-dimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-4-7-5(9)3-6(10)11-8(7)13(2)12-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYCBZPKHZCRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060051-45-6
Record name 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Biological Activity

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 2060051-45-6) is a compound of significant interest due to its biological activity, particularly as a potential inhibitor of various enzymes and its applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7Cl2_2N3_3
  • Molecular Weight : 216.07 g/mol
  • SMILES Notation : CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C
  • InChIKey : CAYCBZPKHZCRTI-UHFFFAOYSA-N

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against several target enzymes. One of the primary areas of investigation has been its role as an inhibitor of DYRK1A (Dual-specificity Tyrosine-regulated Kinase 1A), which is implicated in various cellular processes including neurodevelopment and cancer progression.

  • DYRK1A Inhibition : Studies have demonstrated that this compound and its derivatives show significant inhibition of DYRK1A with nanomolar-level activity. The inhibition is linked to its structural properties that allow for effective binding to the enzyme's active site .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it possesses antioxidant properties and can inhibit pro-inflammatory responses in microglial cells.

  • Anti-inflammatory Activity : Experimental assays indicated that the compound effectively reduces inflammation markers in BV2 microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

Research Findings and Case Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

Study Findings
Akhtar et al. (2022)Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity with IC50_{50} values comparable to standard drugs like diclofenac .
Sivaramakarthikeyan et al. (2022)Reported on the anti-inflammatory profile of various pyrazole derivatives, highlighting their potential as safer alternatives to traditional NSAIDs .
MDPI Review (2022)Summarized advancements in pyrazole pharmacophore synthesis and biological activities from 2018 to 2021, emphasizing the importance of structural modifications for enhanced efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound's structural configuration allows it to fit into the active sites of target enzymes effectively. This interaction leads to conformational changes that inhibit enzymatic activity.
  • Cellular Impact : By modulating signaling pathways associated with inflammation and cell proliferation, the compound demonstrates potential applications in treating diseases characterized by dysregulated kinase activity.

Scientific Research Applications

Agricultural Science

1. Pesticide Development
The compound's structural attributes make it a candidate for developing new pesticides. Its ability to disrupt biological processes in pests could lead to effective pest control agents that are less harmful to non-target organisms compared to traditional pesticides .

Material Science

1. Organic Electronics
Due to its unique electronic properties, this compound may be explored for applications in organic electronics. Its potential as a semiconductor material could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Activity Assessment

A study investigating the anticancer effects of pyrazolo derivatives found that compounds with similar structures demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents on the pyrazole ring in modulating biological activity .

Case Study 2: Pesticidal Efficacy

Research conducted on a series of pyrazolo[3,4-b]pyridine derivatives showed promising results in controlling agricultural pests. The study emphasized the role of chlorine substituents in enhancing biological activity against specific pest species .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Biological Activity Synthesis Method/Key Findings
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (Target Compound) Cl (C4, C6); CH₃ (N1, C3) Potential kinase inhibition (MNK1/2), antitumor activity Synthesized via chlorination of pyrazolo[3,4-b]pyridine precursors; moderate to high yields
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Cl (C6); CH₃ (N1, C3) Reduced antimicrobial activity compared to non-chlorinated analogs Chlorination at C6 may hinder planarity, affecting target binding
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4, C6); C₂H₅ (N1); pyrimidine core Not explicitly reported; likely kinase inhibition due to pyrimidine hybridization Alkylation at N1 with ethyl group; similar chlorination strategy
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4); CH₃ (N1, C3); Ph (C6); pyrimidine core Anti-breast cancer activity (hybrid spirooxindole derivatives) Hybrid synthesis via one-pot three-component assembly; yields up to 95%
Pyrazolo[3,4-b]pyridin-6-one derivatives Ketone at C6 No MNK1/2 inhibition despite equivalent substituents Loss of aromaticity at C6 disrupts planarity, critical for kinase binding

Key Findings from SAR Studies

Chlorination Effects :

  • Chlorine at C4/C6 enhances electrophilicity and binding to kinase targets (e.g., MNK1/2) but may reduce antimicrobial activity due to steric hindrance .
  • Dichlorination (as in the target compound) improves stability and lipophilicity, aiding membrane permeability .

Methyl Substitutions :

  • Methyl groups at N1 and C3 (as in the target compound) enhance metabolic stability without significantly altering planarity .
  • Ethyl or bulkier substituents at N1 (e.g., in pyrazolo[3,4-d]pyrimidines) may reduce solubility but improve target specificity .

Core Hybridization :

  • Pyrazolo[3,4-b]pyridine fused with spirooxindole (e.g., 4-chloro-1,3-dimethyl-6-phenyl derivative) shows enhanced anticancer activity due to dual pharmacophore effects .
  • Pyrimidine-core hybrids (e.g., pyrazolo[3,4-d]pyrimidine) exhibit distinct kinase inhibition profiles compared to pyridine-core analogs .

Preparation Methods

Copper(II)-Catalyzed Formal [3 + 3] Cycloaddition

A recently reported efficient method employs copper(II) acetylacetonate as a catalyst to facilitate a formal [3 + 3] cycloaddition reaction. This approach provides mild reaction conditions and high yields (85–90%) of pyrazolo[3,4-b]pyridine derivatives, including chlorinated analogues.

  • Procedure Summary :

    • Starting material: 1a (a pyrazolone derivative)
    • Reactant: aromatic aldehydes or substituted cinnamaldehydes
    • Catalyst: Cu(II) acetylacetonate (0.5 equivalents)
    • Solvent: chloroform (CHCl3)
    • Reaction time: approximately 10 hours at room temperature
    • Work-up: Concentration under vacuum, aqueous extraction, washing with sodium bicarbonate, drying over sodium sulfate, and purification by column chromatography using ethyl acetate/hexane mixtures
  • Advantages :

    • Mild reaction temperature (room temperature)
    • High yields (85–90%)
    • Avoids harsh conditions and toxic reagents
    • Applicable to a variety of substituted derivatives
  • Mechanism :
    The reaction proceeds via a plausible mechanism involving initial condensation followed by cyclization catalyzed by Cu(II), which promotes ring closure to form the fused pyrazolo[3,4-b]pyridine core.

Solvent and Catalyst Effects on Yield

The choice of solvent and catalyst greatly influences the yield and efficiency of the synthesis. For example, using acetonitrile under reflux gave a lower yield (~20%), while benzene improved the yield to 40%. The use of Cu(II) acetylacetonate in chloroform was optimal, providing the highest yields.

Entry Solvent Catalyst Yield (%)
1 Acetonitrile Cu(II) acetylacetonate 20
2 Methanol Cu(II) acetylacetonate Low/No
3 Ethanol Cu(II) acetylacetonate Low/No
4 Benzene Cu(II) acetylacetonate 40
5 Chloroform Cu(II) acetylacetonate 85–90

Table 1: Effect of Solvent on the Yield of Pyrazolo[3,4-b]pyridine Derivatives

Alternative Preparation Approaches

Though the copper(II)-catalyzed method is prominent, other catalytic systems and methods have been reported for pyrazolo[3,4-b]pyridine synthesis, which may be adapted for chlorinated derivatives:

  • Use of MgO/HAp catalysts
  • p-Toluenesulfonic acid (pTSA) catalysis
  • Nanoparticle catalysts such as copper(II) oxide nanoparticles
  • Iron-based catalysts like Fe3O4@MIL-101(Cr) composites
  • Solid acid catalysts such as silica sulfuric acid

These methods generally involve multicomponent reactions under mild conditions, often with environmentally friendly protocols, but specific application to 4,6-dichloro-1,3-dimethyl derivatives requires further optimization.

Research Findings and Characterization

The synthesized this compound and related derivatives have been characterized by:

  • Spectroscopic Methods : FT-IR, ^1H and ^13C NMR, and mass spectrometry confirming the structure and purity.
  • Elemental Analysis : Confirming the expected composition.
  • Yields : High isolated yields (85–90%) under optimized conditions.
  • Biological Activity Screening : Some derivatives showed promising antibacterial and cytotoxic activities, indicating the synthetic method’s utility for producing biologically relevant compounds.

Summary Table of Preparation Methods

Method Catalyst Solvent Reaction Conditions Yield (%) Notes
Cu(II) acetylacetonate catalysis Cu(II) acetylacetonate CHCl3 Room temp, 10 h 85–90 Formal [3 + 3] cycloaddition, mild conditions
Acetonitrile reflux Cu(II) acetylacetonate Acetonitrile Reflux ~20 Lower yield, less efficient
Benzene solvent Cu(II) acetylacetonate Benzene Room temp 40 Moderate yield
Other catalysts (MgO/HAp, pTSA, nanoparticles) Various Various Mild to moderate temp Variable Alternative methods, less documented for chlorinated derivatives

Q & A

Q. Methodology :

  • Use AM1 semi-empirical models to predict low-energy conformers .
  • Perform docking studies (e.g., AutoDock Vina) to validate binding poses .

What analytical techniques are critical for purity assessment?

Q. Quality Control Protocols

  • HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities <0.1% .
  • DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in complex mixtures .
  • ESI-MS : Confirm molecular ions ([M+H]⁺) and fragmentation patterns .

How does the scaffold compare to other pyrazolo-pyridine derivatives?

Q. Comparative Analysis

DerivativeKey FeaturesActivity Profile
1H-Pyrazolo[3,4-b]pyridine Lacks chloro/methyl groups; lower kinase affinityBaseline activity
4-Anilino analogs Enhanced antiparasitic activity via hydrophobic interactionsIC₅₀ = 0.39 µM
6-(2,6-Dichlorophenyl) derivatives High FGFR1 selectivity (1200-fold over VEGFR2)IC₅₀ = 0.3 nM

What are common pitfalls in scaling up synthesis?

Q. Process Chemistry Considerations

  • Byproduct Formation : Avoid over-chlorination by controlling stoichiometry (1.2 eq PCl₅) .
  • Solvent Choice : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for sustainability .
  • Continuous Flow Systems : Enhance yield (>85%) and reduce reaction time (2 hr vs. 24 hr batch) .

How can computational tools aid in derivative design?

Q. CADD Strategies

  • Scaffold Hopping : Replace pyrazolo[3,4-b]pyridine with indazole reduces FGFR1 potency, validating scaffold specificity .
  • MD Simulations : Simulate binding stability (RMSD < 2.0 Å over 100 ns) for TRK inhibitors .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

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